4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
CAS No.: 851979-06-1
Cat. No.: VC7220782
Molecular Formula: C18H19ClN4O3S2
Molecular Weight: 438.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851979-06-1 |
|---|---|
| Molecular Formula | C18H19ClN4O3S2 |
| Molecular Weight | 438.95 |
| IUPAC Name | 4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19ClN4O3S2/c1-3-23(4-2)28(25,26)13-10-8-12(9-11-13)17(24)21-22-18-20-16-14(19)6-5-7-15(16)27-18/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,24) |
| Standard InChI Key | DGNSWJMNHDTGOP-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Introduction
Antimicrobial Activity
Compounds with sulfonamide and thiazole moieties have been studied for their antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial and fungal species due to their ability to interfere with microbial enzymes or DNA replication mechanisms .
Anticancer Activity
Benzo[d]thiazole derivatives have been explored for their anticancer potential. These compounds can exhibit cytotoxic effects by inhibiting cell proliferation or inducing apoptosis in cancer cells. The presence of a chlorinated thiazole ring may enhance these effects by altering cellular signaling pathways .
Research Findings
While specific research on 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is not available, related compounds have shown promising biological activities:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antimicrobial | |
| Benzo[d]thiazole Derivatives | Anticancer | |
| Sulfonamide Derivatives | Antimicrobial, Anticancer |
Future Directions
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Synthesis Optimization: Developing efficient synthesis methods to produce high-purity samples.
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Biological Screening: Conducting comprehensive in vitro and in vivo studies to assess antimicrobial and anticancer activities.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological efficacy and reduce potential side effects.
These steps would be crucial in fully exploring the potential of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide as a therapeutic agent.
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